molecular formula C10H13BrN2 B598321 3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine CAS No. 1199773-35-7

3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine

Cat. No.: B598321
CAS No.: 1199773-35-7
M. Wt: 241.132
InChI Key: NLMNOSSSZUXGGZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine (CAS: 1199773-35-7) is a substituted pyridine derivative featuring a bromine atom at position 3, a methyl group at position 2, and a pyrrolidine ring at position 5. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. Its molecular formula is C₁₁H₁₄BrN₂, with a molecular weight of 257.15 g/mol. The compound is commercially available with a purity of 98% (Combi-Blocks) and is listed in catalogs under varying quantities (1 g to 25 g) .

Key structural attributes include:

  • Bromine: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methyl group: Influences steric and electronic properties.
  • Pyrrolidine: A five-membered nitrogen heterocycle that improves solubility and modulates biological activity.

Properties

IUPAC Name

3-bromo-2-methyl-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMNOSSSZUXGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682404
Record name 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-35-7
Record name 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-6-(pyrrolidin-1-yl)pyridine.

    Bromination: The bromination of 2-methyl-6-(pyrrolidin-1-yl)pyridine is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines with Pyrrolidine

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • CAS: Not explicitly provided.
  • Structure : Fluorine replaces the methyl group at position 2.
  • Key differences : Fluorine increases electronegativity and alters metabolic stability.
  • Applications : Used in medicinal chemistry for its improved pharmacokinetic profile .
2-Bromo-6-(pyrrolidin-1-yl)pyridine
  • CAS: Not explicitly provided.
  • Key differences : Positional isomerism affects regioselectivity in substitution reactions.
  • Synthetic utility : Intermediate for ligands in catalysis .

Pyridines with Additional Functional Groups

5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (Compound 2n in )
  • Structure : Bromine at position 5, nitro group at position 3.
  • Key differences : Nitro group enhances electrophilicity, enabling reductions to amines.
  • Synthesis : Prepared via nitration of bromopyridine precursors .
3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole
  • CAS: Not explicitly provided.
  • Structure : Indazole core fused with pyridine; nitro and alkyne substituents.
  • Key differences : Indazole scaffold offers π-stacking interactions in drug design.
  • Crystallography : Planar fused-ring system with weak hydrogen-bonded chains .

Heterocycle-Modified Analogues

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine
  • CAS : 1256793-97-1.
  • Structure : Piperidine (six-membered ring) replaces pyrrolidine.
  • Key differences : Larger ring size increases steric bulk and alters binding affinity.
  • Applications : Explored in kinase inhibitor development .
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • CAS : 1203499-59-5.
  • Structure : Allyl group at position 3; fluorine at position 2.
  • Key differences : Allyl enables cycloaddition reactions; fluorine enhances stability.
  • Safety : Classified under GHS guidelines for safe handling .

Trifluoromethyl-Substituted Analogues

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
  • CAS : 1010422-53-3.
  • Structure : Trifluoromethyl group replaces pyrrolidine.
  • Key differences : CF₃ group imparts high lipophilicity and metabolic resistance.
  • Applications : Key intermediate in agrochemicals .

Tabular Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications References
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine 1199773-35-7 C₁₁H₁₄BrN₂ 257.15 Bromine (C3), methyl (C2), pyrrolidine (C6) Pharmaceutical intermediates
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine - C₉H₁₀BrFN₂ 245.10 Fluorine (C2), bromine (C3) Medicinal chemistry
2-Bromo-6-(pyrrolidin-1-yl)pyridine - C₉H₁₁BrN₂ 227.10 Bromine (C2), no methyl group Catalysis ligands
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine 1256793-97-1 C₁₁H₁₅BrN₂ 255.16 Piperidine instead of pyrrolidine Kinase inhibitors
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine 1203499-59-5 C₁₂H₁₅FN₂ 206.26 Allyl (C3), fluorine (C2) Cycloaddition reactions

Commercial Availability and Pricing

  • This compound : Sold by Combi-Blocks (98% purity, 1 g: $400; 25 g: $4,800) .
  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine : Priced similarly (1 g: $400) by Sigma-Aldrich .

Biological Activity

3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{10}H_{12}BrN
  • Molecular Weight : 227.11 g/mol

The presence of the bromine atom and the pyrrolidine moiety may influence its biological activity, particularly in modulating enzyme activities or receptor interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity. Such interactions can lead to changes in metabolic pathways.
  • Receptor Binding : The structural components allow for potential binding to various receptors, which could mediate physiological responses.
  • Formation of Reactive Intermediates : The presence of the bromine substituent can lead to the formation of reactive species that may interact with cellular components, resulting in biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives, including those similar to this compound. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2E. coli, S. aureus

Anticancer Activity

Pyridine derivatives have also been explored for their anticancer potential. For instance, studies on related compounds indicate they may inhibit various cancer cell lines by targeting specific pathways such as the fibroblast growth factor receptor (FGFR) pathway . The activity against cancer cells is often measured by IC50 values, which indicate the concentration needed to inhibit cell growth by 50%.

CompoundIC50 (nM)Cancer Cell Line
This compoundTBDTBD
FGFR Inhibitor (Related Compound)7Hep3B
FGFR Inhibitor (Related Compound)9MCF7

Study on Antibacterial Properties

In a recent study evaluating various pyridine derivatives, compounds structurally related to this compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics . These findings suggest that modifications in the pyridine structure can enhance antimicrobial efficacy.

Study on Anticancer Activity

A series of studies focused on pyrrolo[2,3-b]pyridine derivatives revealed promising results in inhibiting FGFRs, which are critical in cancer progression . These compounds exhibited potent anti-proliferative effects across multiple cancer cell lines, indicating that similar modifications in the structure of this compound could yield significant anticancer properties.

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